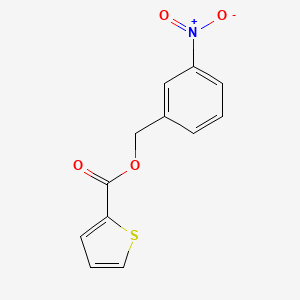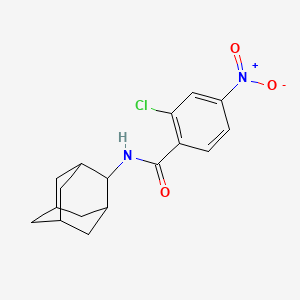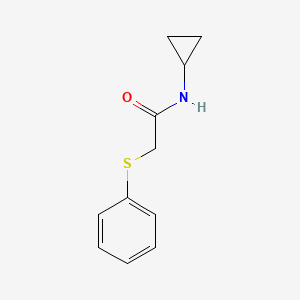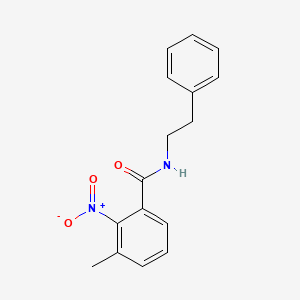
1-(4-fluorobenzyl)-4-(phenylacetyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzyl)-4-(phenylacetyl)piperazine, commonly referred to as 4-FPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound exhibits a unique pharmacological profile, making it an ideal candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 4-FPP is not fully understood. However, it is believed to act as a potent agonist at serotonin and dopamine receptors. The compound has been shown to increase the release of serotonin and dopamine in the brain, leading to increased neurotransmission. This activity is believed to be responsible for the compound's potential therapeutic effects.
Biochemical and Physiological Effects:
4-FPP has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to increase the release of serotonin and dopamine in the brain, leading to increased neurotransmission. This activity is believed to be responsible for the compound's potential therapeutic effects. 4-FPP has also been shown to exhibit analgesic and anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-FPP is its unique pharmacological profile, making it an ideal candidate for drug discovery and development. The compound has been shown to exhibit potent activity against various biological targets, including serotonin and dopamine receptors. However, one of the limitations of 4-FPP is its potential toxicity. The compound has been shown to exhibit cytotoxicity in certain cell lines, which may limit its potential use in the development of therapeutic agents.
Orientations Futures
There are several future directions for the study of 4-FPP. One area of interest is the development of novel therapeutic agents based on the compound's pharmacological profile. The compound has been shown to exhibit potent activity against various biological targets, making it an ideal candidate for drug discovery and development. Another area of interest is the study of the compound's potential toxicity. Further research is needed to determine the safety and efficacy of the compound in vivo. Additionally, the development of new synthesis methods for 4-FPP may lead to the production of purer forms of the compound with minimal impurities.
Méthodes De Synthèse
The synthesis of 4-FPP involves the reaction of 4-fluorobenzyl chloride with phenylacetyl piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to produce a pure form of 4-FPP. The synthesis method has been optimized to obtain high yields of the compound with minimal impurities.
Applications De Recherche Scientifique
4-FPP has been extensively studied for its potential applications in the field of medicinal chemistry. The compound exhibits a unique pharmacological profile, making it an ideal candidate for drug discovery and development. It has been shown to exhibit potent activity against various biological targets, including serotonin and dopamine receptors. The compound has also been studied for its potential use in the treatment of neurological disorders, such as depression and anxiety.
Propriétés
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c20-18-8-6-17(7-9-18)15-21-10-12-22(13-11-21)19(23)14-16-4-2-1-3-5-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCIGGFSKRBQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl [3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5748591.png)

![N-[2-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5748615.png)

![2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5748625.png)
![methyl 2-({[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5748642.png)
![2-(4-chlorophenyl)-N-[(cyclopentylamino)carbonothioyl]acetamide](/img/structure/B5748646.png)

![N-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5748674.png)

![3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5748684.png)
![N-(4-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5748686.png)
